BMS-538203

Descripción

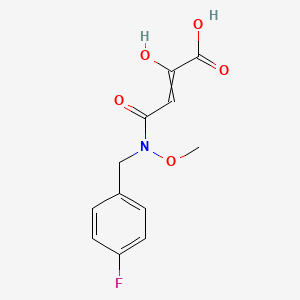

BMS-538203 (CAS 543730-41-2) is a small-molecule inhibitor targeting HIV-1 integrase, a critical enzyme for viral replication that facilitates the integration of viral DNA into the host genome . Its chemical structure, (Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid, confers specificity for the integrase active site, blocking its catalytic activity .

Propiedades

Fórmula molecular |

C12H12FNO5 |

|---|---|

Peso molecular |

269.23 g/mol |

Nombre IUPAC |

4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18) |

Clave InChI |

GACIOSIZKMLELV-UHFFFAOYSA-N |

SMILES canónico |

CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BMS-538203 typically involves multi-step organic reactions. One common approach is to start with the fluoro-benzyl derivative, which undergoes a series of reactions including methoxylation, carbamoylation, and hydroxylation to introduce the desired functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

BMS-538203 can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The fluoro-benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

BMS-538203 has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of BMS-538203 involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain enzymes or receptors, while the methoxy-carbamoyl group can modulate the compound’s reactivity and stability. The hydroxy-acrylic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparación Con Compuestos Similares

Key Properties:

- Molecular Weight : 269.23 g/mol .

- Solubility : Soluble in DMSO; recommended storage at -20°C (stable for 1 month) or -80°C (stable for 6 months) .

- Purity : >98% (research grade) .

- Mechanism : Inhibits strand transfer, a critical step in the integrase-mediated integration process .

BMS-538203 has been utilized in preclinical studies to elucidate integrase inhibition mechanisms and evaluate combination therapies. For example, in combination with other antiretrovirals, it demonstrated synergistic effects (Combination Index = 0.48 at 50% HIV inhibition) . However, it remains restricted to research use due to its experimental status .

Comparison with Similar Compounds

HIV Integrase Inhibitors

The following table compares this compound with clinically approved and investigational integrase inhibitors:

Key Differentiators

- Potency : Second-generation inhibitors like Dolutegravir and Bictegravir exhibit lower IC₅₀ values (2.7–7.5 nM) compared to this compound, suggesting superior efficacy .

- Clinical Utility : this compound lacks pharmacokinetic data for human use, whereas approved inhibitors (e.g., Raltegravir) have optimized bioavailability and dosing regimens .

Combination Therapy

In vitro studies show this compound synergizes with entry inhibitors (e.g., BMS-626529) and reverse transcriptase inhibitors (e.g., Tenofovir), achieving Combination Indices (CI) as low as 0.44–0.70 at 50–90% HIV inhibition . This contrasts with Dolutegravir-based regimens, which are typically combined with nucleoside analogs for first-line therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.